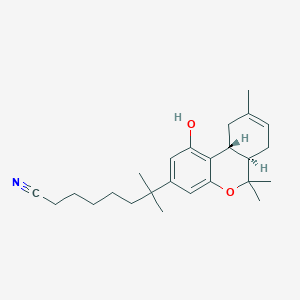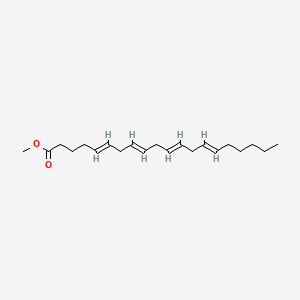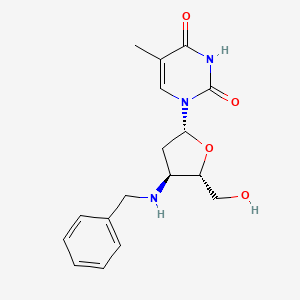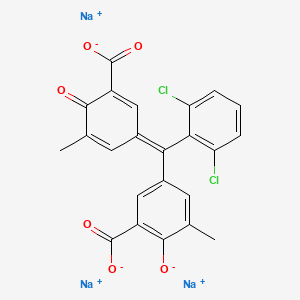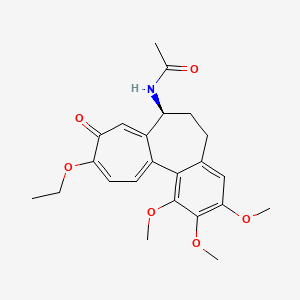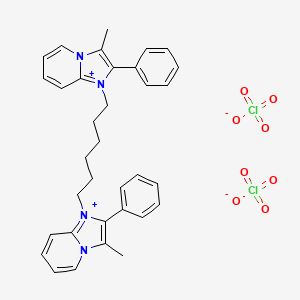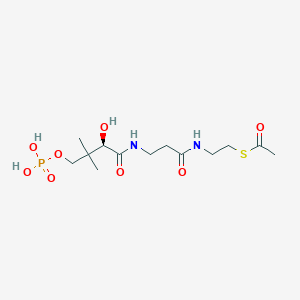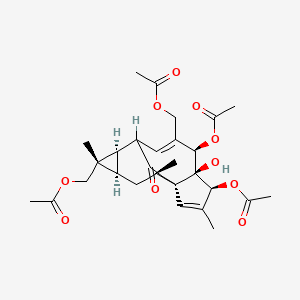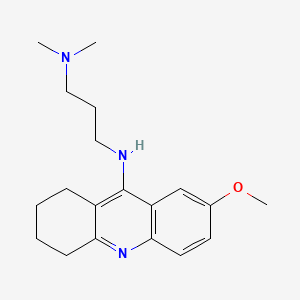
Pyrazoline, 5-(5-methyl-2-furyl)-3-(2-piperidinoethyl)-1-(p-tolyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazoline, 5-(5-methyl-2-furyl)-3-(2-piperidinoethyl)-1-(p-tolyl)-, hydrochloride is a synthetic organic compound that belongs to the pyrazoline class of heterocyclic compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyrazoline derivatives typically involves the cyclization of α,β-unsaturated carbonyl compounds with hydrazine or its derivatives. For the specific compound , the synthetic route might involve:
Starting Materials: 5-methyl-2-furyl aldehyde, 2-piperidinoethylamine, and p-tolyl hydrazine.
Reaction Conditions: The reaction may be carried out in the presence of a suitable solvent (e.g., ethanol) and a catalyst (e.g., acetic acid) under reflux conditions.
Cyclization: The intermediate formed undergoes cyclization to form the pyrazoline ring.
Industrial Production Methods
Industrial production methods for pyrazoline derivatives often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Pyrazoline derivatives can undergo various chemical reactions, including:
Oxidation: Pyrazolines can be oxidized to form pyrazoles.
Reduction: Reduction of pyrazolines can lead to the formation of pyrazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings or the pyrazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various halogenating agents, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyrazoles, while reduction yields pyrazolidines.
Aplicaciones Científicas De Investigación
Chemistry
Pyrazoline derivatives are studied for their unique chemical properties and reactivity. They are used as intermediates in the synthesis of more complex molecules.
Biology
In biological research, pyrazoline derivatives are investigated for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.
Medicine
Pyrazoline derivatives have shown promise in medicinal chemistry for the development of new drugs targeting various diseases, including cancer, inflammation, and infectious diseases.
Industry
In the industrial sector, pyrazoline derivatives are used in the development of dyes, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of pyrazoline derivatives varies depending on their specific structure and target. Generally, they may interact with biological targets such as enzymes, receptors, or DNA, leading to inhibition or modulation of biological pathways. The molecular targets and pathways involved are often studied using biochemical assays and molecular modeling techniques.
Comparación Con Compuestos Similares
Similar Compounds
Pyrazole: Pyrazoles are structurally similar but lack the saturated nitrogen-containing ring.
Pyrazolidine: Pyrazolidines are fully saturated analogs of pyrazolines.
Isoxazoline: Isoxazolines have a similar ring structure but contain an oxygen atom instead of nitrogen.
Uniqueness
The uniqueness of Pyrazoline, 5-(5-methyl-2-furyl)-3-(2-piperidinoethyl)-1-(p-tolyl)-, hydrochloride lies in its specific substituents, which may confer unique biological activity and chemical reactivity compared to other pyrazoline derivatives.
Propiedades
Número CAS |
102129-34-0 |
|---|---|
Fórmula molecular |
C22H30ClN3O |
Peso molecular |
387.9 g/mol |
Nombre IUPAC |
1-[2-[3-(5-methylfuran-2-yl)-2-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]ethyl]piperidine;hydrochloride |
InChI |
InChI=1S/C22H29N3O.ClH/c1-17-6-9-20(10-7-17)25-21(22-11-8-18(2)26-22)16-19(23-25)12-15-24-13-4-3-5-14-24;/h6-11,21H,3-5,12-16H2,1-2H3;1H |
Clave InChI |
NEPDVNFEPQJAOJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N2C(CC(=N2)CCN3CCCCC3)C4=CC=C(O4)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


